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Compound of Interest

Compound Name: 2-Bromo-1-ethyl-4-nitrobenzene

Cat. No.: B1291988 Get Quote

A Comprehensive Technical Guide to the Spectroscopic Profile of 2-Bromo-1-ethyl-4-
nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-Bromo-1-
ethyl-4-nitrobenzene (CAS No: 52121-34-3). Due to the limited availability of published

experimental spectra for this specific compound, this document combines available

experimental data with predicted values derived from analogous compounds and established

spectroscopic principles. This guide is intended to assist researchers in the identification,

characterization, and quality control of 2-Bromo-1-ethyl-4-nitrobenzene.

Chemical Structure and Properties
IUPAC Name: 2-bromo-1-ethyl-4-nitrobenzene[1]

Molecular Formula: C₈H₈BrNO₂[1]

Molecular Weight: 230.06 g/mol [1]

Structure:
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The following sections summarize the key spectroscopic data for 2-Bromo-1-ethyl-4-
nitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data

An experimental ¹H NMR spectrum has been reported in the literature.[2] The data is presented

below.

Signal
Chemical

Shift (δ) ppm
Multiplicity

Coupling

Constant (J)

Hz

Integration Assignment

1 8.38 d 2.4 1H
H-3 (proton

ortho to NO₂)

2 8.19 dd 8.4, 2.4 1H

H-5 (proton

between Br

and NO₂)

3 7.65 d 8.4 1H

H-6 (proton

ortho to

Ethyl)

4 2.82 q 7.5 2H
-CH₂- (ethyl

group)

5 1.20 t 7.5 3H
-CH₃ (ethyl

group)
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Solvent: DMSO-d₆, Spectrometer Frequency: 300 MHz.[2]

¹³C NMR (Carbon-13 NMR) Data

Experimental ¹³C NMR data for 2-Bromo-1-ethyl-4-nitrobenzene is not readily available in

public databases. The following table presents predicted chemical shifts based on established

substituent effects on benzene rings. The nitro group is strongly electron-withdrawing, causing

a downfield shift (deshielding) for ortho and para carbons. The bromine atom has a "heavy

atom effect," which can cause the directly attached (ipso) carbon to shift upfield more than

expected based on electronegativity alone.[3]
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Carbon Position
Predicted Chemical Shift (δ)

ppm
Reasoning / Notes

**C-4 (C-NO₂) ** ~147

Attached to the strongly

electron-withdrawing NO₂

group.

C-1 (C-Ethyl) ~145
Substituted with an alkyl group

and para to the NO₂ group.

C-5 ~132
Ortho to the NO₂ group,

deshielded.

C-6 ~128 Meta to the NO₂ group.

C-3 ~125

Meta to the Br and Ethyl

groups, ortho to the NO₂

group.

C-2 (C-Br) ~118

Ipso-carbon attached to

Bromine; heavy atom effect

causes upfield shift.[3]

-CH₂- ~28 Aliphatic methylene carbon.

-CH₃ ~15 Aliphatic methyl carbon.

These are estimated values. Actual experimental values may vary.

Infrared (IR) Spectroscopy
An experimental IR spectrum for 2-Bromo-1-ethyl-4-nitrobenzene is not available. However,

the spectrum is predicted to show characteristic absorption bands for its functional groups. The

table below outlines these expected absorptions based on data from similar aromatic nitro

compounds and organobromides.
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Wavenumber (cm⁻¹) Intensity Vibrational Mode
Functional Group

Assignment

3100–3000 Medium C-H stretch Aromatic C-H

2975–2850 Medium C-H stretch Aliphatic (Ethyl group)

~1595, ~1470 Medium-Strong C=C stretch Aromatic Ring

~1520, ~1345 Strong

N-O

asymmetric/symmetric

stretch

Nitro Group (-NO₂)

600–500 Medium C-Br stretch Bromo Group

Predicted values based on characteristic IR absorption frequencies.[4]

Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For 2-Bromo-1-ethyl-4-
nitrobenzene, the molecular ion peak (M⁺) is expected to show a characteristic isotopic

pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This results

in two peaks of nearly equal intensity, M⁺ and M+2.
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m/z Value Assignment Notes

231 / 229 [M]⁺

Molecular ion peak, showing

the characteristic 1:1 isotopic

pattern for Bromine.

202 / 200 [M - C₂H₅]⁺ Loss of the ethyl group.

183 [M - NO₂]⁺ Loss of the nitro group.

150 [M - Br]⁺ Loss of the bromine atom.

122 [M - Br - C₂H₄]⁺
Loss of bromine followed by

ethylene.

104 [C₈H₈]⁺ or [M - Br - NO₂]⁺
Loss of both bromine and the

nitro group.

Predicted fragmentation pattern based on the analysis of similar compounds like 1-ethyl-4-

nitrobenzene and other bromo-nitro aromatics.[5]

UV-Vis Spectroscopy
The UV-Vis spectrum of nitroaromatic compounds is characterized by strong absorptions due

to π → π* transitions of the benzene ring and n → π* transitions associated with the nitro

group.

λmax (nm) Solvent Transition Type

~260-280 Ethanol/Methanol π → π

~300-340 Ethanol/Methanol n → π
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Predicted values based on typical absorbance for nitrobenzene derivatives.

Experimental Protocols
The following are generalized protocols for the spectroscopic techniques discussed.

Instrument-specific procedures should always be followed.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully

dissolved and the solution is clear.

Instrument Setup: Insert the NMR tube into the spinner and place it in the magnet.

Locking and Shimming: Lock the spectrometer onto the deuterium signal of the solvent.

Perform automatic or manual shimming to optimize the magnetic field homogeneity.

Acquisition: Acquire the ¹H spectrum. A standard acquisition involves a 90° pulse and a

relaxation delay of 1-2 seconds. For ¹³C NMR, a larger number of scans is typically required

due to the low natural abundance of the ¹³C isotope.

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the

resulting spectrum and perform baseline correction.

Referencing: Calibrate the chemical shift scale. For ¹H NMR, the residual solvent peak is

often used as a secondary reference (e.g., DMSO-d₆ at 2.50 ppm). For ¹³C NMR, the solvent

peak is also used (e.g., DMSO-d₆ at 39.52 ppm).

IR Spectroscopy (FTIR-ATR) Protocol
Background Scan: Clean the surface of the Attenuated Total Reflectance (ATR) crystal with a

suitable solvent (e.g., isopropanol) and acquire a background spectrum.
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Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

Pressure Application: Lower the press arm to ensure firm and even contact between the

sample and the crystal.

Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to

improve the signal-to-noise ratio.

Data Processing: The resulting spectrum is automatically ratioed against the background

spectrum and displayed in terms of transmittance or absorbance.

Mass Spectrometry (Electron Ionization - EI) Protocol
Sample Introduction: Introduce a small amount of the sample into the instrument, typically

via a direct insertion probe for solids or via a Gas Chromatography (GC) inlet for volatile

compounds.

Ionization: In the ion source, the sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.[4]

Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g.,

quadrupole, time-of-flight) based on their mass-to-charge (m/z) ratio.[6]

Detection: Ions are detected by an electron multiplier or similar detector, which generates a

signal proportional to the ion abundance.

Spectrum Generation: A mass spectrum is generated by plotting ion intensity as a function of

the m/z ratio.

Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic

analysis of an organic compound like 2-Bromo-1-ethyl-4-nitrobenzene.
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Click to download full resolution via product page

Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 10 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-1-ethyl-4-nitrobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-1-ethyl-4-nitrobenzene
https://webbook.nist.gov/cgi/cbook.cgi?ID=C5339264&Mask=80
https://chemistry.stackexchange.com/questions/88647/assigning-the-13c-nmr-spectrum-of-bromobenzene-and-4-bromobenzophenone
https://www.benchchem.com/pdf/Spectroscopic_Analysis_of_2_Bromo_4_ethoxy_1_nitrobenzene_A_Technical_Guide.pdf
https://m.youtube.com/watch?v=IzKaHgFwtD4
https://spectrabase.com/compound/1KcLlgPRt4N
https://www.benchchem.com/product/b1291988#spectroscopic-data-for-2-bromo-1-ethyl-4-nitrobenzene
https://www.benchchem.com/product/b1291988#spectroscopic-data-for-2-bromo-1-ethyl-4-nitrobenzene
https://www.benchchem.com/product/b1291988#spectroscopic-data-for-2-bromo-1-ethyl-4-nitrobenzene
https://www.benchchem.com/product/b1291988#spectroscopic-data-for-2-bromo-1-ethyl-4-nitrobenzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1291988?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1291988?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

